N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJVZTIYYEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 361.43 g/mol. The compound features a unique structure that combines thiophene and pyridazine moieties linked through an ether bond, which may contribute to its distinctive biological properties .
Biological Activity Overview
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. These compounds have demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, although specific data on its efficacy against particular types of cancer remain limited. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar to other sulfonamides, it may interfere with bacterial DNA replication by inhibiting essential enzymes involved in nucleic acid synthesis.
- Targeting Specific Pathways : The compound's unique structure allows it to interact with specific biological targets, potentially leading to selective toxicity against pathogens or cancer cells without affecting normal human cells .
Antibacterial Activity
A study highlighted that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs like ampicillin and streptomycin .
| Pathogen | MIC (μg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 0.012 | Ampicillin |
| Streptococcus pneumoniae | 0.03 | Streptomycin |
Anticancer Activity
In a case study involving several synthesized derivatives, some exhibited potent anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" and related compounds:
Chemical Information
4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Is a complex organic compound with fluorine, thiophene, pyridazine, and benzenesulfonamide moieties.
- The synthesis involves multiple steps, including formation of the pyridazine ring, introduction of the thiophene moiety, attachment of the benzenesulfonamide group, and incorporation of the fluorine atom.
Related Compounds:
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide has a molecular weight of 362.4 and the molecular formula C15H14N4O3S2 .
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide has a molecular weight of 367.5 and the molecular formula C14H13N3O3S3 .
Potential Applications
While the search results do not specifically detail the applications of "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide", they do provide information on related compounds and heterocycles that may suggest potential applications:
- Antiviral Agents: N-heterocycles, including pyrazole and thiadiazole derivatives, have demonstrated antiviral activity .
- Thiadiazole Derivatives: Some thiadiazole derivatives have shown potency against the tobacco mosaic virus (TMV) . One derivative containing 4-chlorophenyl was found to have a curative effect against TMV .
- Benzenesulfonamide Derivatives: A benzenesulfonamide derivative was found to be a negative allosteric modulator .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Comparisons:
Electron-donating groups (e.g., CH3 in 920361-89-3 ) improve lipophilicity, aiding membrane penetration. Bulky groups (e.g., OCH2CH3 and C(CH3)2 in 921535-12-8 ) may sterically hinder binding but improve selectivity.
Heterocycle Modifications: Pyridazine vs. Thiophene vs. Furan: Thiophene’s sulfur atom offers greater π-electron delocalization and stability compared to furan’s oxygen .
Physicochemical Implications :
- The trifluoromethyl group in 946212-70-0 significantly increases hydrophobicity and resistance to oxidative metabolism.
- Chlorine in 920171-69-3 may elevate melting points due to enhanced intermolecular interactions.
Comparison with Non-Pyridazine Sulfonamides:
describes benzothiazole-bearing sulfonamides (e.g., compound 10a: C19H15N3O3S2 ), which share sulfonamide pharmacophores but differ in heterocyclic cores. The pyridazine-thiophene system in the target compound likely exhibits distinct electronic properties compared to benzothiazole-pyridinone hybrids, influencing target affinity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
